N-(2,6-Dimethylphenyl)benzamide
Overview
Description
N-(2,6-Dimethylphenyl)benzamide: is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a benzamide group attached to a 2,6-dimethylphenyl group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s structurally similar to procainamide , which is a Class IA antiarrhythmic membrane-stabilizing agent that reduces excitability and conductance of myocardium and suppresses pulse formation in automatic ectopic foci .
Mode of Action
Based on its structural similarity to procainamide , it may also act as a membrane-stabilizing agent, reducing excitability and conductance of myocardium, and suppressing pulse formation in automatic ectopic foci .
Biochemical Pathways
Procainamide, a structurally similar compound, is known to affect the sodium channels in the heart, thereby reducing the excitability and conductance of myocardium .
Pharmacokinetics
A structurally similar compound, 4-amino-n-(2,6-dimethylphenyl)benzamide, has been studied in rats . It was well absorbed (approximately 94%) from the gastrointestinal tract following oral administration . The major route of metabolism was N-acetylation to form 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide, and subsequent hydroxylation to form 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide .
Result of Action
Procainamide, a structurally similar compound, is known to reduce the excitability and conductance of myocardium, and suppress pulse formation in automatic ectopic foci .
Biochemical Analysis
Biochemical Properties
N-(2,6-Dimethylphenyl)benzamide interacts with various enzymes and proteins in biochemical reactions . For instance, it is metabolized by consecutive N-deethylations to form MEGA and GA, the monoethylglycineamide and glycineamide analogues of LY201116, respectively .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)benzamide typically involves the reaction of 2,6-dimethylaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures for several hours until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(2,6-Dimethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to an amine group.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Nitro, halo, or sulfonyl derivatives depending on the specific reaction.
Scientific Research Applications
Chemistry: N-(2,6-Dimethylphenyl)benzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and materials.
Biology: In biological research, this compound is used to study the effects of benzamide derivatives on biological systems. It is also used in the development of new pharmaceuticals and agrochemicals .
Medicine: this compound and its derivatives have shown potential in medicinal chemistry for their antimicrobial, anti-inflammatory, and anticancer properties. They are being investigated for their potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Comparison with Similar Compounds
- N-(3,4-Dimethylphenyl)benzamide
- N-(2,5-Dimethylphenyl)benzamide
- N-(2,6-Dimethylphenyl)-N-methylbenzamide
Comparison: N-(2,6-Dimethylphenyl)benzamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11-7-6-8-12(2)14(11)16-15(17)13-9-4-3-5-10-13/h3-10H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUFWIMSJMAPET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171069 | |
Record name | Benzamide, N-(2,6-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18109-39-2 | |
Record name | N-(2,6-Dimethylphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18109-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-(2,6-dimethylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018109392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',6'-Benzoxylidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N-(2,6-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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